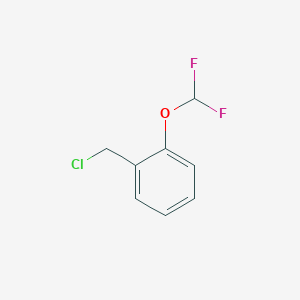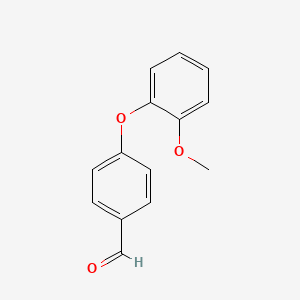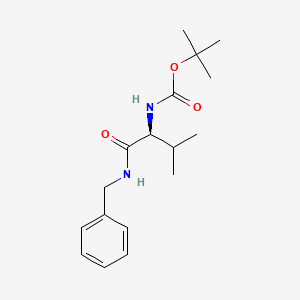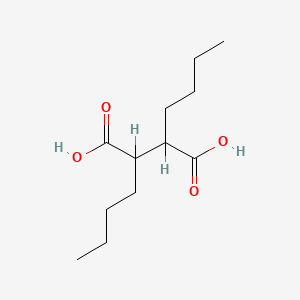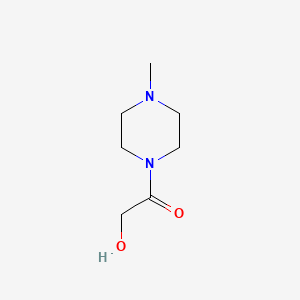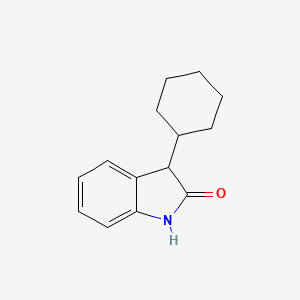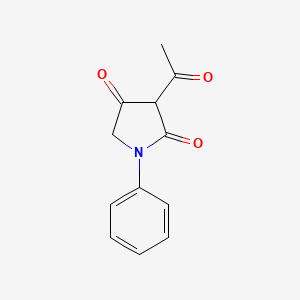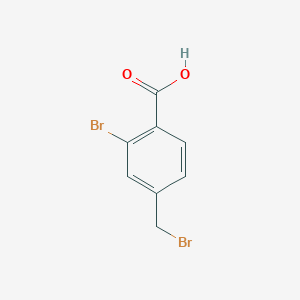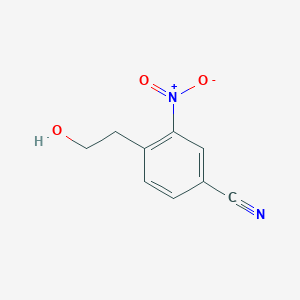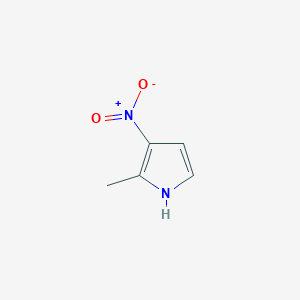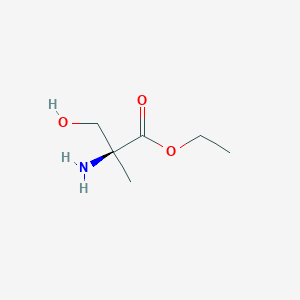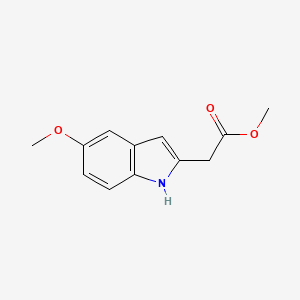
methyl (5-methoxy-1H-indol-2-yl)acetate
Descripción general
Descripción
Methyl (5-methoxy-1H-indol-2-yl)acetate, also known as MMA, is a chemical compound that belongs to the class of indole derivatives. It has been used in various scientific research applications due to its unique properties and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of methyl (5-methoxy-1H-indol-2-yl)acetate is not fully understood. However, it is believed to exert its therapeutic effects through various pathways. methyl (5-methoxy-1H-indol-2-yl)acetate has been found to modulate the expression of genes involved in inflammation and cancer. It can also scavenge free radicals and inhibit oxidative stress. Additionally, methyl (5-methoxy-1H-indol-2-yl)acetate has been found to inhibit the activity of enzymes involved in cancer cell proliferation and angiogenesis.
Efectos Bioquímicos Y Fisiológicos
Methyl (5-methoxy-1H-indol-2-yl)acetate has been found to have various biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. It can also increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, methyl (5-methoxy-1H-indol-2-yl)acetate has been found to reduce the levels of oxidative stress markers such as malondialdehyde.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (5-methoxy-1H-indol-2-yl)acetate has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It is also relatively stable and can be stored for long periods. However, methyl (5-methoxy-1H-indol-2-yl)acetate has some limitations as well. It is highly reactive and can undergo chemical reactions with other compounds in the lab. It can also be toxic in high concentrations and needs to be handled with care.
Direcciones Futuras
There are several future directions for research on methyl (5-methoxy-1H-indol-2-yl)acetate. One area of research is the development of novel synthetic methods for methyl (5-methoxy-1H-indol-2-yl)acetate. Another area of research is the investigation of its therapeutic potential in various diseases such as cancer, neurodegenerative diseases, and inflammation. Additionally, the mechanism of action of methyl (5-methoxy-1H-indol-2-yl)acetate needs to be further elucidated to fully understand its therapeutic effects.
Conclusion:
In conclusion, methyl (5-methoxy-1H-indol-2-yl)acetate is a promising compound with potential therapeutic benefits. Its unique properties and potential applications make it an attractive target for scientific research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on methyl (5-methoxy-1H-indol-2-yl)acetate have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of methyl (5-methoxy-1H-indol-2-yl)acetate and its mechanism of action.
Aplicaciones Científicas De Investigación
Methyl (5-methoxy-1H-indol-2-yl)acetate has been extensively studied for its potential therapeutic benefits. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that methyl (5-methoxy-1H-indol-2-yl)acetate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have neuroprotective effects and can improve cognitive function.
Propiedades
IUPAC Name |
methyl 2-(5-methoxy-1H-indol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-15-10-3-4-11-8(6-10)5-9(13-11)7-12(14)16-2/h3-6,13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSICFNMDJFXSBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561856 | |
| Record name | Methyl (5-methoxy-1H-indol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (5-methoxy-1H-indol-2-yl)acetate | |
CAS RN |
27798-66-9 | |
| Record name | Methyl (5-methoxy-1H-indol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine](/img/structure/B1627323.png)
![5-Methyl-2-(2,4,6-trimethylphenyl)-2H-imidazo[1,5-a]pyridin-4-ium chloride](/img/structure/B1627325.png)
